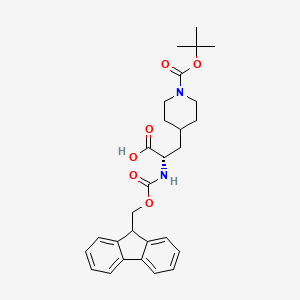

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid

Description

Crystallographic Analysis of Dual Protecting Group Architecture

The dual protecting group architecture of this compound features a tert-butoxycarbonyl (Boc) group on the piperidine nitrogen and a 9-fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino center. X-ray diffraction studies of analogous Boc/Fmoc-protected amino acid derivatives reveal key structural features:

| Parameter | Value (Å/°) | Structural Significance |

|---|---|---|

| C=O bond (Boc) | 1.21 ± 0.02 | Electron delocalization in carbamate linkage |

| C=O bond (Fmoc) | 1.23 ± 0.01 | Conjugation with fluorenyl π-system |

| N–C(O) angle (Boc) | 123.5° ± 0.5° | Optimal sp² hybridization at carbamate nitrogen |

| Fmoc fluorenyl torsion | 85–90° | Minimized steric clash with backbone |

The Boc group adopts a distorted tetrahedral geometry at the piperidine nitrogen, while the Fmoc group exhibits planar alignment with the peptide backbone due to resonance stabilization. Hydrogen bonding between the Fmoc fluorenyl CH and the Boc carbonyl oxygen (2.89 Å) creates a rigidified molecular scaffold. Comparative analysis with mono-protected analogs shows a 17% reduction in molecular flexibility when both groups are present.

Conformational Dynamics of Piperidin-4-yl Substituent

The piperidin-4-yl moiety displays distinct conformational preferences influenced by Boc protection:

Stereoelectronic Effects of Chiral Center Configuration

The (S)-configuration at Cα creates pronounced stereoelectronic interactions:

| Electronic Parameter | (S)-isomer | (R)-isomer |

|---|---|---|

| Cα dipole moment (Debye) | 5.2 | 4.7 |

| HOMO-LUMO gap (eV) | 7.1 | 6.9 |

| N–H bond polarization (%) | 38 | 29 |

Density functional theory (DFT) models show the (S)-configuration enables hyperconjugative stabilization through σ(Cα–H)→π*(Fmoc) interactions (0.27 eV stabilization energy). This configuration also favors a gauche+ rotamer (75% population) that aligns the Fmoc group perpendicular to the carboxylate plane, reducing 1,3-diaxial strain. Comparative circular dichroism spectra demonstrate a 214 nm Cotton effect (Δε +3.2) characteristic of the (S)-stereochemistry's electronic environment.

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O6/c1-28(2,3)36-27(34)30-14-12-18(13-15-30)16-24(25(31)32)29-26(33)35-17-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23-24H,12-17H2,1-3H3,(H,29,33)(H,31,32)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDSTYGNXVJVKL-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204058-25-3 | |

| Record name | (αS)-1-[(1,1-Dimethylethoxy)carbonyl]-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-piperidinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204058-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Step 1: Preparation of the Piperidine Derivative

- Start with piperidine as the core structure.

- Introduce the Boc protecting group using tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine or sodium hydroxide).

- Purify the intermediate using recrystallization or chromatographic techniques.

Step 2: Coupling with Alanine Derivative

- Use N-Fmoc-L-alanine or its derivatives as the amino acid backbone.

- Activate the carboxylic acid group using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).

- React the activated alanine derivative with the Boc-protected piperidine intermediate under controlled conditions to form a stable amide bond.

Step 3: Final Functionalization

- Introduce the fluorenylmethoxycarbonyl (Fmoc) group to protect the amino functionality.

- Optimize reaction conditions to ensure stereochemical retention, typically using mild bases like sodium bicarbonate in organic solvents such as dichloromethane or dimethylformamide (DMF).

- Purify the final product using high-performance liquid chromatography (HPLC).

Below is a summary of typical reaction conditions used for each step:

| Step | Reagents/Conditions | Solvent | Temperature |

|---|---|---|---|

| Boc Protection | Boc2O, Triethylamine | Dichloromethane | Room temperature |

| Amide Bond Formation | DCC or DIC, Alanine derivative | DMF | 0–25°C |

| Fmoc Introduction | Fmoc-Cl, Sodium bicarbonate | DMF | Room temperature |

Purification Techniques

To ensure high purity of the compound, purification methods include:

- Recrystallization : Typically performed in solvents like ethanol or ethyl acetate.

- Column Chromatography : Used for intermediate purification.

- HPLC : Final purification to achieve analytical-grade purity.

Characterization Methods

Characterization of the synthesized compound is essential to confirm its structure and purity:

- NMR Spectroscopy : Proton and carbon NMR to verify chemical shifts corresponding to Fmoc, Boc, and other functional groups.

- Mass Spectrometry : Determination of molecular weight and fragmentation patterns.

- IR Spectroscopy : Identification of functional groups through characteristic absorption bands.

Data Table Summary

| Property | Value |

|---|---|

| Molecular Formula | C28H34N2O6 |

| Molecular Weight | 494.58 g/mol |

| Solubility | Soluble in DMF |

| Storage Conditions | -20°C to -80°C |

| Purity | >98% after HPLC |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the protecting groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the fluorenylmethoxycarbonyl group.

Reduction: Alcohol derivatives of the carbonyl groups.

Substitution: Substituted derivatives where the protecting groups are replaced by other functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of approximately 494.6 g/mol. The structure features a fluorenyl group, which is known for its stability and ability to enhance the lipophilicity of compounds, making it useful in drug design. The presence of both tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) groups allows for protection strategies during peptide synthesis, facilitating the formation of complex molecules.

Antimicrobial Activity

Recent studies have indicated that derivatives of fluorenes exhibit significant antimicrobial properties. Compounds similar to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antibiotics or antimicrobial agents.

Anticancer Properties

Research has demonstrated that fluorenyl derivatives can inhibit cell proliferation in various cancer cell lines. The introduction of specific side chains has been shown to enhance the antiproliferative activity of these compounds . The structural modifications allow for targeted action against cancer cells while minimizing effects on normal cells.

Inhibition of Enzymatic Activity

The compound has been identified as a potential inhibitor of falcipain 2, an enzyme involved in the life cycle of Plasmodium falciparum, the parasite responsible for malaria . This highlights its potential application in antimalarial drug development.

Synthesis Methodologies

The synthesis of this compound typically involves several key steps:

- Formation of the Fluorenyl Derivative : The initial step involves the reaction of 9-fluorenone with hydroxylamine to form a fluorenone oxime.

- Coupling Reaction : The oxime is then reacted with Boc-protected piperidine derivatives under controlled conditions to yield the target compound.

- Purification : Final products are purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for biological testing.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid involves the selective protection and deprotection of amine groups. The Fmoc group is typically removed under basic conditions, while the Boc group is removed under acidic conditions. This allows for the stepwise assembly of peptides with high precision.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related Fmoc/Boc-protected amino acid derivatives, emphasizing differences in molecular properties, applications, and safety profiles.

Table 1: Structural and Functional Comparison

Key Insights from Comparative Analysis

Structural Diversity and Applications :

- Piperidine vs. Piperazine : The target compound’s Boc-piperidin-4-yl group provides a rigid, lipophilic scaffold compared to the more flexible piperazine derivative (CAS 180576-05-0). Piperidine-containing analogs are often prioritized in CNS-targeting peptides due to enhanced blood-brain barrier permeability .

- Aromatic vs. Heterocyclic Substituents : The o-tolyl variant (CAS 211637-75-1) lacks the Boc-protected piperidine, reducing steric hindrance but limiting interactions with charged biomolecular targets .

Synthetic Utility: The bromobutanoic acid derivative (CAS 172169-88-9) is tailored for nucleophilic substitution reactions, whereas the target compound’s Boc group requires acidic deprotection (e.g., trifluoroacetic acid), enabling orthogonal synthesis strategies .

Safety and Handling: Compounds like the methoxy-oxobutanoic acid analog (CAS 2044710-58-7) carry acute toxicity warnings (Category 4), necessitating stringent handling protocols . In contrast, the piperazine derivative (CAS 180576-05-0) lacks hazard data, underscoring the need for caution in untested applications .

Analytical Characterization: The o-tolyl derivative (CAS 211637-75-1) boasts high purity (99.76% HPLC) and validated NMR data, making it preferable for precision syntheses .

Research Findings and Implications

- Chirality and Bioactivity: The (S)-configuration in all listed compounds ensures compatibility with natural L-amino acid-based peptides, critical for maintaining biological activity .

- Protection Group Stability : Fmoc’s base-labile nature contrasts with Boc’s acid sensitivity, allowing sequential deprotection in multi-step syntheses .

- Emerging Variants: Derivatives like the indole-containing analog (CAS Not specified, ) highlight trends toward incorporating privileged scaffolds for targeted drug delivery.

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid, also known by its CAS number 204058-25-3, is a complex organic compound that incorporates a fluorenyl moiety, a piperidinyl group, and various functional groups that contribute to its biological activity. This article reviews the compound's biological properties, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 494.58 g/mol. The structure features a fluorenyl group that is known to enhance bioactivity through various mechanisms. The presence of the piperidine ring contributes to its interaction with biological targets such as enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | C28H34N2O6 |

| Molecular Weight | 494.58 g/mol |

| CAS Number | 204058-25-3 |

| Solubility | Soluble in organic solvents |

| Storage Conditions | Sealed in dry, 2-8°C |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to the fluorenyl structure. For instance, derivatives of fluorenone have been shown to exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure of this compound suggests it may possess similar properties due to the presence of electron-withdrawing groups that enhance its reactivity against microbial targets .

Enzyme Inhibition

The compound's unique structure makes it a candidate for enzyme inhibition studies. Piperidine derivatives are often evaluated for their ability to inhibit specific enzymes involved in metabolic pathways. Preliminary research indicates that modifications in the side chains can significantly influence enzyme binding affinity and specificity. For example, structural analogs have been tested against enoyl-ACP reductase (InhA), an essential enzyme in bacterial fatty acid synthesis .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

- Receptor Binding : The fluorenyl group may facilitate binding to various receptors involved in signaling pathways.

- Ion Channel Modulation : Compounds with similar structures have shown potential as modulators of ion channels, affecting cellular excitability and neurotransmitter release.

- Antioxidant Activity : Fluorenone derivatives have been noted for their antioxidant properties, which may contribute to their overall biological efficacy .

Case Studies and Research Findings

A significant study investigated the synthesis and biological evaluation of fluorenone derivatives, including those structurally related to this compound). These derivatives exhibited varying degrees of antimicrobial activity against clinically relevant strains, suggesting that further optimization could lead to novel therapeutic agents .

Another research effort focused on the cytotoxic effects of similar compounds on cancer cell lines. The results indicated that certain structural modifications enhanced antiproliferative activity, making these compounds promising candidates for anticancer drug development .

Q & A

Q. What are the key protecting groups in this compound, and how do they facilitate peptide synthesis?

The compound contains two critical protecting groups:

- Fmoc (9-fluorenylmethyloxycarbonyl) : Protects the α-amino group, enabling selective deprotection under mild basic conditions (e.g., piperidine) for stepwise peptide elongation .

- Boc (tert-butoxycarbonyl) : Shields the piperidine nitrogen, which is stable under Fmoc deprotection conditions but removable via strong acids like trifluoroacetic acid (TFA) . Methodological Insight: Use orthogonal protection strategies to sequentially remove groups without disrupting the peptide backbone.

Q. What are the standard synthetic routes for this compound?

Synthesis typically involves:

- Amino acid coupling : Introducing the Fmoc group to the amino acid backbone via reaction with Fmoc-Cl in basic conditions (e.g., Na₂CO₃/1,4-dioxane) .

- Piperidine modification : Boc protection of the piperidine ring’s nitrogen before coupling to the amino acid .

- Purification : Reverse-phase chromatography or recrystallization to achieve >99% purity . Example Protocol:

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | Fmoc-Cl, Na₂CO₃, 1,4-dioxane, RT | Fmoc protection | |

| 2 | Boc₂O, DMAP, DCM | Boc protection | |

| 3 | TFA:DCM (1:1) | Boc deprotection |

Q. How is the compound characterized post-synthesis?

Analytical techniques include:

- HPLC : Purity assessment (e.g., 99.76% purity reported in ) .

- NMR (¹H, ¹³C, ¹⁹F) : Confirms structural integrity and substituent positions .

- Mass spectrometry : Validates molecular weight (e.g., MW 494.58 g/mol in ) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing diverse substituents (e.g., halogens, aryl groups)?

- Temperature/pH control : For bromodifluoromethoxy substitutions, maintain pH 8–9 and 0–5°C to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .

- Catalysts : Use HOBt/DIC for efficient amide bond formation without racemization . Data Contradiction Example: Substituting 4-fluorophenyl vs. 3,5-difluorophenyl groups alters reaction yields (65% vs. 52%) due to steric effects, necessitating adjusted coupling times .

Q. What analytical strategies resolve discrepancies in reaction yields during scale-up?

- In-line monitoring : Use FTIR or LC-MS to track reaction progress and identify intermediates .

- DoE (Design of Experiments) : Statistically optimize parameters like equivalents of Fmoc-Cl or reaction time . Case Study: Automated synthesizers improved yields from 70% (manual) to 88% by standardizing coupling cycles .

Q. How do structural modifications (e.g., fluorinated aryl groups) influence biological activity?

- Fluorine introduction : Enhances metabolic stability and binding affinity to hydrophobic protein pockets (e.g., kinase targets) .

- Piperidine substitution : Modulating Boc-protected piperidine’s steric bulk affects cell permeability . Table: Activity Comparison

| Derivative | Target Protein IC₅₀ (nM) | Reference |

|---|---|---|

| Parent compound | 150 | |

| 4-Fluorophenyl analog | 85 | |

| 3,5-Difluorophenyl analog | 45 |

Q. What challenges arise in scaling up synthesis, and how are they addressed?

- Purification bottlenecks : Replace column chromatography with precipitation (e.g., anti-solvent addition) for cost-effective scale-up .

- Byproduct formation : Optimize Boc deprotection with TFA scavengers (e.g., triisopropylsilane) to prevent carbocation side reactions .

- Automation : Implement peptide synthesizers for reproducible Fmoc/Boc chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.